molecular formula C9H12O B1266017 2-Ethyl-4-methylphenol CAS No. 3855-26-3

2-Ethyl-4-methylphenol

Cat. No.: B1266017
CAS No.: 3855-26-3
M. Wt: 136.19 g/mol
InChI Key: AVVVXUXMKWPKAJ-UHFFFAOYSA-N
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Description

2-Ethyl-4-methylphenol, also known as 2-ethyl-P-cresol, belongs to the class of organic compounds known as para cresols. Para cresols are compounds containing a para cresol moiety, which consists of a benzene ring bearing one hydroxyl group at ring positions 1 and 4. This compound is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Outside of the human body, this compound can be found in cereals and cereal products and coffee and coffee products. This makes this compound a potential biomarker for the consumption of these food products.

Scientific Research Applications

  • C-C Bond Activation in Organic Chemistry

    • Rhodium-mediated C-C bond activation of azo compounds, including 2-Ethyl-4-methylphenol derivatives, has been studied. This research demonstrates the potential of these compounds in organic synthesis, particularly in the formation of novel azo ligands (Baksi et al., 2007).
  • Phenol Derivatives in Polymer Science

    • The synthesis of highly functionalized tetrahydropyridines via annulation of ethyl 2-methyl-2,3-butadienoate and N-tosylimines, which includes derivatives of this compound, shows its relevance in creating new polymers (Zhu et al., 2003).
  • Electrochemistry and Phenoxyl Radicals

    • The anodic oxidation of this compound derivatives and their reversible dimerization to form quinol ethers have been quantitatively characterized by cyclic voltammetry, indicating their role in electrochemical processes (Evans et al., 1984).
  • Alkylation in Chemical Manufacturing

    • This compound derivatives have been studied in gas-phase alkylation processes with lower alcohols over an iron catalyst. This research highlights their use in industrial applications, especially as antioxidants and intermediates (Grabowska et al., 1999).
  • Natural Occurrence and Antioxidant Activity

    • Identification of a naturally occurring compound structurally similar to this compound in the leaves of the halophyte plant Mesembryanthemum crystallinum, indicating its potential as a natural antioxidant (Bouftira et al., 2007).
  • Formation and Cleavage of Bonds in Anisoles

    • The transformation of 2,6-Dimethyl-substituted anisoles into 2-ethyl-6-methylphenols via a multi-step reaction mediated by a specific complex, showcasing the chemical versatility of these compounds (Lara et al., 2006).
  • Complexes in Coordination Chemistry

    • Study of Zinc(II) and copper(II) complexes with monoanionic chelating phenolato ligands, including derivatives of this compound, for potential applications in coordination chemistry (Connac et al., 1997).

Mechanism of Action

The mechanism of action of 2-Ethyl-4-methylphenol is not specified in the search results. Phenolic compounds like this compound often exhibit antioxidant properties, but the specific mechanism would depend on the context of use .

Safety and Hazards

While specific safety and hazard information for 2-Ethyl-4-methylphenol is not available in the search results, phenolic compounds can be hazardous. They may cause skin burns and eye damage, and may be toxic if swallowed, in contact with skin, or if inhaled .

Properties

IUPAC Name

2-ethyl-4-methylphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-3-8-6-7(2)4-5-9(8)10/h4-6,10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVVVXUXMKWPKAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30191879
Record name 2-Ethyl-p-cresol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3855-26-3
Record name 2-Ethyl-4-methylphenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3855-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Ethyl-p-cresol
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Ethyl-p-cresol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30191879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-p-cresol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.239
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2-ETHYL-P-CRESOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4679W99NC
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Record name 2-Ethyl-4-methylphenol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0038988
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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